molecular formula C14H16N2O4 B5885587 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

Cat. No. B5885587
M. Wt: 276.29 g/mol
InChI Key: OYKZCMONWDBMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer types, making it a promising candidate for further research. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole. One area of research is the optimization of the synthesis process to increase yield and reduce costs. Another area of research is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4,5-trimethoxybenzoyl hydrazine with 3-methyl-1-pyrazolecarboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to ensure optimal yield.

Scientific Research Applications

3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

(3-methylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-5-6-16(15-9)14(17)10-7-11(18-2)13(20-4)12(8-10)19-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZCMONWDBMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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